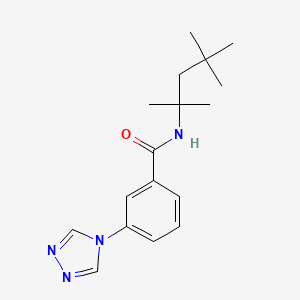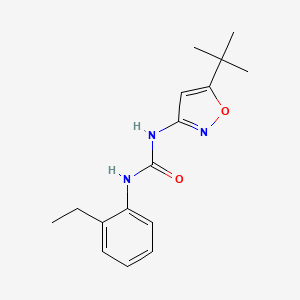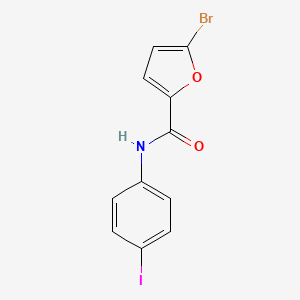
N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a benzamide derivative that has been synthesized using different methods.
作用機序
TBB inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by GSK-3, leading to the inhibition of downstream signaling pathways. TBB has been shown to be a selective inhibitor of GSK-3, with minimal effects on other kinases.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. In cancer research, TBB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, TBB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In infectious diseases, TBB has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
実験室実験の利点と制限
TBB has several advantages as a research tool. It is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB is also stable in aqueous solutions, making it easy to handle in laboratory experiments. However, TBB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of TBB. One direction is the development of TBB derivatives with improved selectivity and potency. Another direction is the investigation of the role of GSK-3 in other diseases, such as inflammatory diseases and cardiovascular diseases. Furthermore, the potential use of TBB as a therapeutic agent in various diseases warrants further investigation.
Conclusion:
In conclusion, TBB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB has been shown to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of TBB in scientific research and its potential use as a therapeutic agent.
合成法
TBB can be synthesized using different methods. The most commonly used method involves the reaction of 3-(4H-1,2,4-triazol-4-yl)aniline with 1,1,3,3-tetramethylbutyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained by column chromatography. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
科学的研究の応用
TBB has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. TBB has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. TBB has been shown to inhibit GSK-3 in vitro and in vivo, making it a potential therapeutic agent for these diseases.
特性
IUPAC Name |
3-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)10-17(4,5)20-15(22)13-7-6-8-14(9-13)21-11-18-19-12-21/h6-9,11-12H,10H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNQVZHJLHDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)

![3-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5482541.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)

![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)